![molecular formula C12H11N5O3 B2367511 N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775496-52-0](/img/structure/B2367511.png)

N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

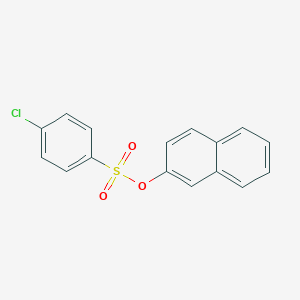

“N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a heterocyclic compound. It belongs to the class of 1,2,3-triazole-fused pyrazines . These compounds are obtained through a variety of synthetic routes and have found wide applications in medicinal chemistry .

Synthesis Analysis

The synthesis of 1,2,3-triazole-fused pyrazines involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . There are several unique methods known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines .Molecular Structure Analysis

The molecular structure of “N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” can be characterized by IR and multinuclear NMR spectroscopy, elemental analysis, differential scanning calorimetry, and single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the formation of 1,2,3-triazole-fused pyrazines include cyclization of a heterocyclic diamine with a nitrite or reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” can be characterized by IR and multinuclear NMR spectroscopy, elemental analysis, differential scanning calorimetry, and single-crystal X-ray diffraction .科学的研究の応用

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles are used due to their strong dipole moment and hydrogen bonding ability .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . They have a strong dipole moment and hydrogen bonding ability, which are important properties in this field .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . They can be used to link two molecules together, which is a key process in biological research .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used due to their ability to mimic an E or a Z amide bond .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . They can be used as fluorescent probes .

Materials Science

In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .

将来の方向性

The future directions for the research and application of 1,2,3-triazole-fused pyrazines are promising. They have been used in medicinal chemistry for c-Met inhibition or GABA A modulating activity, as fluorescent probes, and as structural units of polymers . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

作用機序

Target of Action

The primary targets of this compound are CDK2 and c-Met kinase . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells . On the other hand, c-Met kinase is a receptor tyrosine kinase that plays a key role in cellular growth, survival, and migration .

Mode of Action

The compound interacts with its targets, inhibiting their activity. It has been found to exhibit significant inhibitory activity against CDK2 . It also shows superior c-Met kinase inhibition ability at the nanomolar level . The inhibition of these kinases leads to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

The compound affects the biochemical pathways associated with cell cycle progression and apoptosis. By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest . The inhibition of c-Met kinase affects various downstream signaling pathways involved in cell growth and survival .

Result of Action

The compound’s action results in significant anti-tumor activity. It has been found to exhibit excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It also shows superior cytotoxic activities against MCF-7 and HCT-116 . These effects are likely due to the compound’s ability to inhibit CDK2 and c-Met kinase, leading to cell cycle arrest and induction of apoptosis .

特性

IUPAC Name |

N-(furan-2-ylmethyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O3/c1-7-6-17-10(12(19)14-7)9(15-16-17)11(18)13-5-8-3-2-4-20-8/h2-4,6H,5H2,1H3,(H,13,18)(H,14,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPDILXEVRCKCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=CO3)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2367438.png)

![(3Z)-1-(4-chlorobenzyl)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2367443.png)

![7-methoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2367444.png)

![4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2367445.png)

![2-chloro-N-{5-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2367449.png)

![6-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2367450.png)